molecular formula C20H16Cl2N4O2S B11633796 (6Z)-6-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11633796
M. Wt: 447.3 g/mol
InChI Key: WSJHTOUFMFALKB-WUVMMTAUSA-N
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Description

The compound (6Z)-6-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule characterized by its unique structure, which includes a thiadiazolo[3,2-a]pyrimidin-7-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Construction of the thiadiazolo[3,2-a]pyrimidin-7-one core: This is typically done through a cyclization reaction involving thiourea and appropriate aldehydes or ketones.

    Final assembly: The final step involves the condensation of the intermediate compounds to form the target molecule under controlled conditions, such as refluxing in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Chlorine gas for halogenation, nitric acid for nitration, sulfuric acid for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(6Z)-6-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    (6Z)-6-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: can be compared with other thiadiazolo[3,2-a]pyrimidin-7-one derivatives, such as those with different substituents on the furan ring or the phenyl group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties. For example, the presence of the dichlorophenyl group may enhance its binding affinity to certain targets, while the furan ring can influence its reactivity and stability.

Properties

Molecular Formula

C20H16Cl2N4O2S

Molecular Weight

447.3 g/mol

IUPAC Name

(6Z)-6-[[5-(3,5-dichlorophenyl)furan-2-yl]methylidene]-5-imino-2-(2-methylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C20H16Cl2N4O2S/c1-10(2)5-17-25-26-18(23)15(19(27)24-20(26)29-17)9-14-3-4-16(28-14)11-6-12(21)8-13(22)7-11/h3-4,6-10,23H,5H2,1-2H3/b15-9-,23-18?

InChI Key

WSJHTOUFMFALKB-WUVMMTAUSA-N

Isomeric SMILES

CC(C)CC1=NN2C(=N)/C(=C/C3=CC=C(O3)C4=CC(=CC(=C4)Cl)Cl)/C(=O)N=C2S1

Canonical SMILES

CC(C)CC1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC(=CC(=C4)Cl)Cl)C(=O)N=C2S1

Origin of Product

United States

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